2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde
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Overview
Description
2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde is a chemical compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde typically involves the condensation of glyoxal, ammonia, and acetaldehyde, followed by nitration to introduce the nitro group. . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration reactions using nitric acid and sulfuric acid. The process is optimized to ensure high yields and purity of the final product. The reaction is typically carried out under controlled temperature and pressure conditions to minimize side reactions and ensure safety.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidation products include various carboxylic acids and aldehydes.
Reduction: Reduction typically yields amino derivatives.
Substitution: Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with various cellular components, leading to the disruption of essential biological processes. The compound targets DNA and other macromolecules, causing damage and ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A widely used nitroimidazole antibiotic.
Tinidazole: Another nitroimidazole with similar applications.
Ornidazole: Used for the treatment of protozoal infections.
Uniqueness
2-(2-Methyl-5-nitroimidazol-1-yl)acetaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its acetaldehyde group allows for additional chemical modifications, making it a versatile intermediate for the synthesis of various derivatives .
Properties
Molecular Formula |
C6H7N3O3 |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C6H7N3O3/c1-5-7-4-6(9(11)12)8(5)2-3-10/h3-4H,2H2,1H3 |
InChI Key |
VMQIQVQPOCEYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC=O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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